molecular formula C18H13ClN4O5S B11206022 4-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

4-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11206022
M. Wt: 432.8 g/mol
InChI Key: XJTDFGNYQYYLQE-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a nitrophenyl group, and a thieno[3,4-c]pyrazole ring system

Preparation Methods

The synthesis of 4-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-nitrophenylhydrazine and thiophene derivatives under acidic or basic conditions.

    Introduction of the chloro-substituted benzamide group: This step often involves the reaction of the thieno[3,4-c]pyrazole intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

    Oxidation: The final step may involve oxidation reactions to introduce the dioxido groups, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, particularly targeting the nitro group, can yield amino derivatives. Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its unique structural features that could interact with biological targets.

    Materials Science: The compound’s ability to form stable complexes and its electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile platform for further functionalization.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitrophenyl and thieno[3,4-c]pyrazole moieties could play crucial roles in binding to the active sites of target proteins, while the chloro-benzamide group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and chloro-substituted benzamides. Compared to these, 4-chloro-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to the presence of both the nitrophenyl and dioxido groups, which may confer distinct electronic and steric properties. This uniqueness could translate into different biological activities or material properties, making it a valuable compound for further study.

References

Properties

Molecular Formula

C18H13ClN4O5S

Molecular Weight

432.8 g/mol

IUPAC Name

4-chloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H13ClN4O5S/c19-12-3-1-11(2-4-12)18(24)20-17-15-9-29(27,28)10-16(15)21-22(17)13-5-7-14(8-6-13)23(25)26/h1-8H,9-10H2,(H,20,24)

InChI Key

XJTDFGNYQYYLQE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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